![molecular formula C17H15N3O3 B7896565 [5-(1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B7896565.png)
[5-(1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
[5-(1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a benzodioxole ring, a methylphenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions.
Introduction of the Benzodioxole Ring: The benzodioxole ring can be introduced through a nucleophilic substitution reaction using a suitable benzodioxole derivative.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached via a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst, such as aluminum chloride.
Formation of the Methanol Group: The methanol group can be introduced through a reduction reaction using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce various functional groups. Common reagents include halides, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halides, acids, bases, and organometallic reagents under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [5-(1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers have investigated its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound has shown promise as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for further investigation in drug discovery and development.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and expand their range of applications.
Mechanism of Action
The mechanism of action of [5-(1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- [5-(1,3-Benzodioxol-5-yl)-1-phenyl-1H-1,2,3-triazol-4-yl]methanol
- [5-(1,3-Benzodioxol-5-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
- [5-(1,3-Benzodioxol-5-yl)-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methanol
Uniqueness
The uniqueness of [5-(1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol lies in its specific combination of functional groups and structural features The presence of the benzodioxole ring, methylphenyl group, and triazole ring imparts distinct chemical and biological properties to the compound
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-2-5-13(6-3-11)20-17(14(9-21)18-19-20)12-4-7-15-16(8-12)23-10-22-15/h2-8,21H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYQGGUVZXTMNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)CO)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(6-Chloroquinolin-4-yl)amino]propan-2-ol;hydrochloride](/img/structure/B7896489.png)

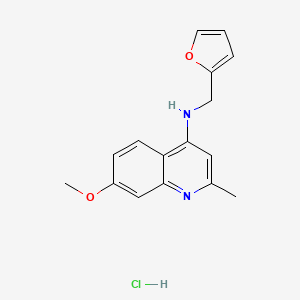


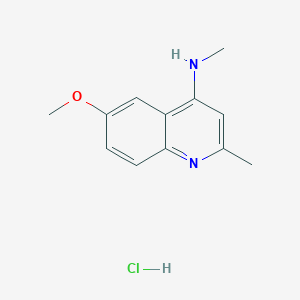
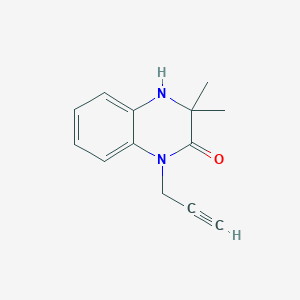
![Pentyl 2-[2-(hydroxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7896536.png)
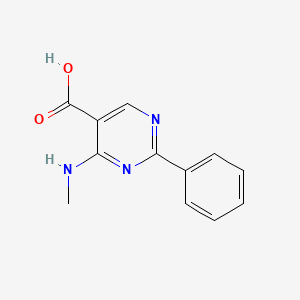
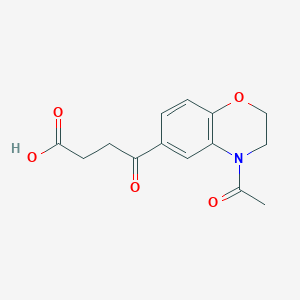
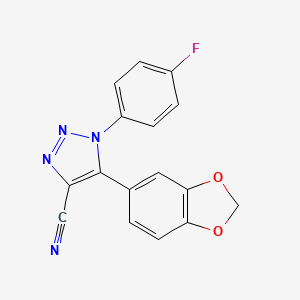
![2-[5-(1,3-Benzodioxol-5-yl)triazol-1-yl]acetic acid](/img/structure/B7896570.png)
![2-[5-(1,3-Benzodioxol-5-yl)triazol-1-yl]-2-methylpropanoic acid](/img/structure/B7896572.png)
![2-hydroxy-5-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid](/img/structure/B7896588.png)
